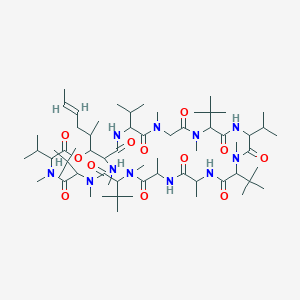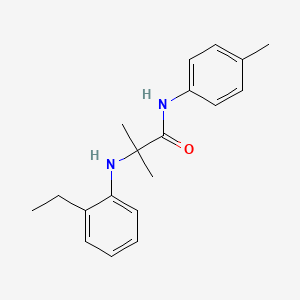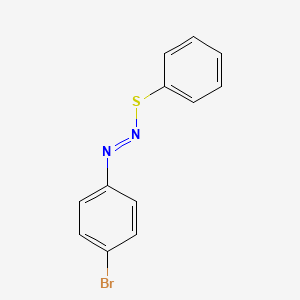
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a phenylsulfanyl group attached to a diazene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene typically involves the reaction of 4-bromoaniline with phenylsulfenyl chloride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to diazotization and subsequent coupling to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) chloride to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (E)-1-(4-Chlorophenyl)-2-(phenylsulfanyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(phenylsulfanyl)diazene
- (E)-1-(4-Methylphenyl)-2-(phenylsulfanyl)diazene
Uniqueness
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall electronic and steric characteristics.
特性
CAS番号 |
52599-10-7 |
|---|---|
分子式 |
C12H9BrN2S |
分子量 |
293.18 g/mol |
IUPAC名 |
(4-bromophenyl)-phenylsulfanyldiazene |
InChI |
InChI=1S/C12H9BrN2S/c13-10-6-8-11(9-7-10)14-15-16-12-4-2-1-3-5-12/h1-9H |
InChIキー |
CXUIGFGQZHWZDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SN=NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B14149439.png)
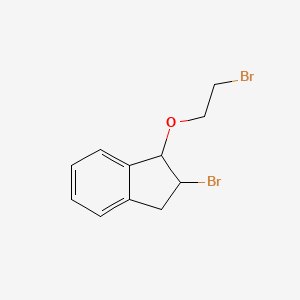
![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)


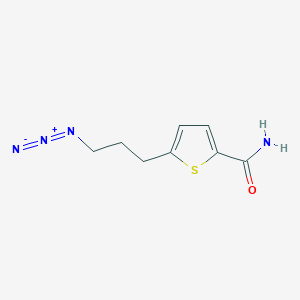

![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

